molecular formula C9H6FNO3 B596322 5-Fluoro-7-methoxyindoline-2,3-dione CAS No. 1239699-07-0

5-Fluoro-7-methoxyindoline-2,3-dione

Cat. No.: B596322
CAS No.: 1239699-07-0
M. Wt: 195.149
InChI Key: SRXPZFHNRROWFN-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H6FNO3 It is a derivative of indoline-2,3-dione, featuring a fluorine atom at the 5th position and a methoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methoxyindoline-2,3-dione typically involves the introduction of the fluorine and methoxy groups onto the indoline-2,3-dione scaffold. One common method involves the reaction of 5-fluoroindoline-2,3-dione with methoxy reagents under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized indoline-2,3-dione derivatives .

Scientific Research Applications

5-Fluoro-7-methoxyindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-7-methoxyindoline-2,3-dione is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXPZFHNRROWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734229
Record name 5-Fluoro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239699-07-0
Record name 5-Fluoro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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